2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine
Overview
Description
2,3-dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits and vegetables. It has been widely used in the food industry as a flavoring agent, preservative, and acidity regulator. (3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid is not well understood, but it is believed to act as a chiral auxiliary by forming diastereomeric complexes with substrates, which can then be separated through various methods. It has also been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, acts as a selective dopamine D3 receptor antagonist. It has been shown to block the binding of dopamine to the D3 receptor, which may have implications for the treatment of various diseases such as addiction, depression, and schizophrenia.
Biochemical and Physiological Effects
Tartaric acid has been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases. It has also been studied for its potential as a biomaterial for tissue engineering and drug delivery.
(3R)-3-(3-methylsulfonylphenyl)piperidine has been shown to have potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of these diseases.
Advantages and Limitations for Lab Experiments
Tartaric acid is a relatively inexpensive and readily available compound that has been widely used in the food industry. It is also a chiral auxiliary that can be used in asymmetric synthesis, which may have implications for the production of chiral compounds.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, is a synthetic compound that may be more difficult and expensive to produce. It also has limitations in terms of its selectivity for the dopamine D3 receptor, which may limit its potential as a therapeutic agent.
Future Directions
There are many potential future directions for the study of 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid and (3R)-3-(3-methylsulfonylphenyl)piperidine. Tartaric acid may continue to be studied for its potential as a biomaterial for tissue engineering and drug delivery. It may also be studied for its antioxidant properties and potential therapeutic applications.
(3R)-3-(3-methylsulfonylphenyl)piperidine may be studied further for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It may also be studied for its selectivity for the dopamine D3 receptor and its implications for the treatment of addiction, depression, and other diseases. Additionally, further research may be conducted to develop more selective and potent dopamine D3 receptor antagonists.
Synthesis Methods
Tartaric acid can be synthesized from natural sources such as grapes or through chemical synthesis. One common method involves the oxidation of (+)-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid with potassium permanganate, followed by reduction with sodium borohydride. This results in the production of meso-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid, which can be separated into its enantiomers, (R)- and (S)-2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, can be synthesized through a multistep process involving the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a base, followed by reduction with sodium borohydride. This results in the production of the desired compound, which can be purified through recrystallization.
Scientific Research Applications
Both 2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine acid and (3R)-3-(3-methylsulfonylphenyl)piperidine have shown potential in various scientific research applications. Tartaric acid has been used as a chiral auxiliary in asymmetric synthesis, as a resolving agent for racemic mixtures, and as a ligand for metal complexes. It has also been studied for its potential as a biomaterial for tissue engineering and drug delivery.
(3R)-3-(3-methylsulfonylphenyl)piperidine, on the other hand, has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of these diseases.
properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRLGRCXHOPLH-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849558 | |
Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt | |
CAS RN |
504398-38-3 | |
Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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